

IWP-2 vs. LGK974 at a Glance

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Compound Focus: Iwp-2

CAS No.: 686770-61-6

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Feature	IWP-2	LGK974 (WNT974)
Primary Target	Porcupine (Porcn), CK1 δ [1]	Porcupine (Porcn) [2]
Mechanism of Action	Inhibits Porcn-mediated Wnt palmitoylation, blocking Wnt secretion and activity [3] [1] [4]	Potent and specific inhibition of Porcn, blocking Wnt ligand secretion [2]
Reported Potency (IC₅₀)	27 nM (cell-free assay) [1]; 30 nM (cellular reporter assay) [1]	1 nM (PORCN binding assay); 0.4 nM (Wnt signaling in coculture assay) [2]
Key Cellular Effects	Decreases cancer cell proliferation, migration, and invasion; induces apoptosis; downregulates Wnt/ β -catenin pathway activity [3]	Inhibits Wnt signaling; reduces phosphorylation of LRP6; decreases expression of Wnt target genes (e.g., AXIN2); induces tumor regression in vivo [2] [5]
In Vivo Application	Information limited in provided search results	Well-established protocol for oral delivery in mice; shown to be effective and well-tolerated at 5 mg/kg for up to 3 months [6]

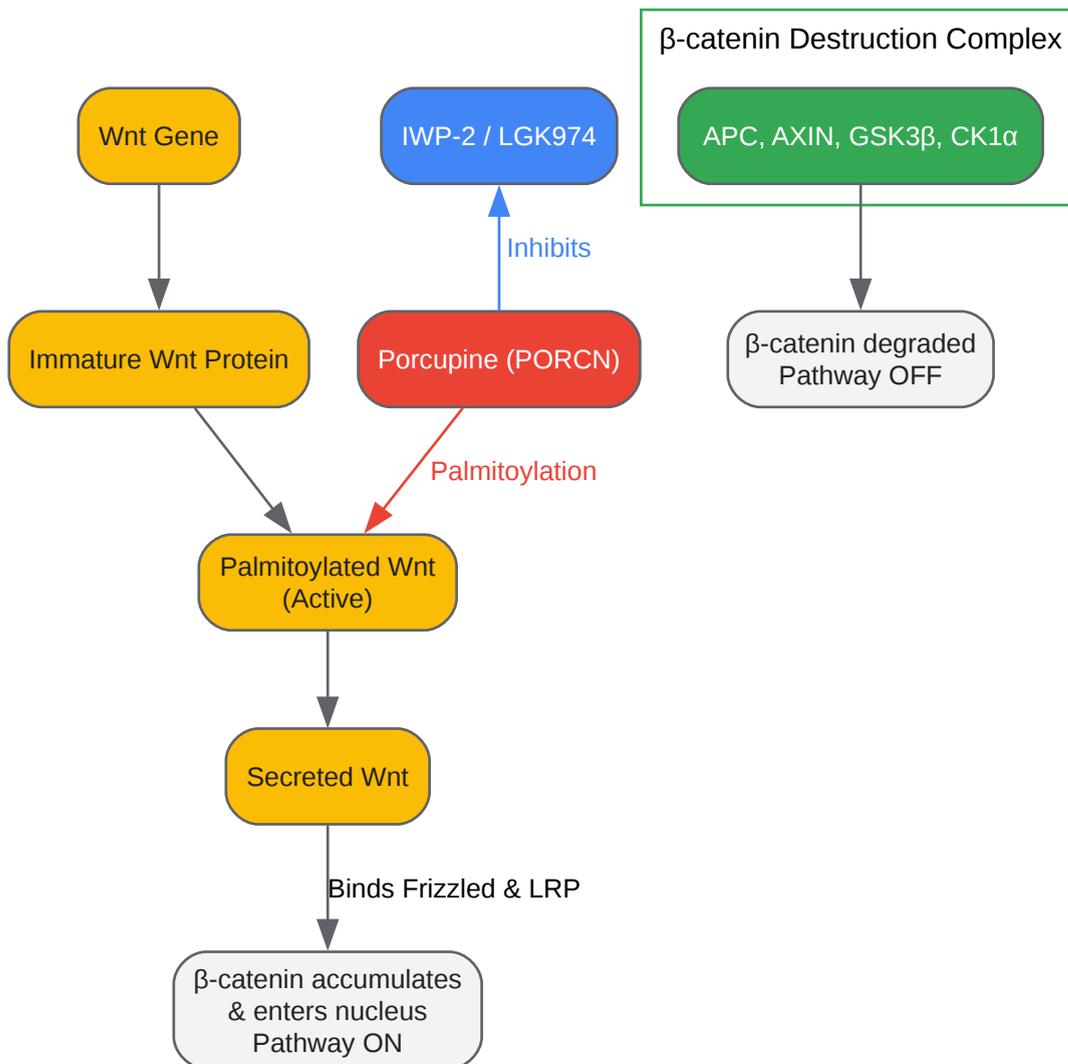
| Key Research Applications | - Study of Wnt ligand-dependent processes

- Research on gastric cancer [3] | - Targeting Wnt-driven cancers in preclinical models (e.g., breast, head and neck, renal, GI cancers) [2] [5] [7]

- In vivo studies requiring prolonged systemic Wnt inhibition [6] |

Mechanisms and Experimental Insights

To better understand how these molecules function, the following diagram illustrates the Wnt signaling pathway and the specific point at which PORCN inhibitors act.



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Key Experimental Findings

- **IWP-2 in Gastric Cancer:** One study demonstrated that in the gastric cancer cell line MKN28, **IWP-2** treatment at 30 μM significantly **decreased cell proliferation, migration, and invasion**. It also **elevated caspase 3/7 activity**, indicating the induction of apoptosis. Further analysis confirmed that **IWP-2** downregulated the transcriptional activity of the Wnt/ β -catenin pathway and the expression of its target genes [3].
- **LGK974 in Renal Cell Carcinoma:** Research on clear cell renal cell carcinoma (ccRCC) showed that LGK974 could **inhibit proliferation, colony formation, migration, and invasion** of cancer cells while **inducing apoptosis**. Mechanistically, LGK974 treatment led to decreased levels of β -catenin and its downstream targets like cyclin D1 and c-Myc [5].
- **LGK974 in Breast Cancer Models:** LGK974 has been shown to **induce tumor regression at well-tolerated doses** in a Wnt-driven murine breast tumor model (MMTV-Wnt1). This highlights its potential efficacy in treating cancers driven by Wnt ligand overexpression [2].

Suggested Experimental Protocols

The protocols below, derived from the literature, can serve as a starting point for your experiments.

In Vitro Cell Proliferation Assay (for both compounds)

This is a common method to assess the anti-proliferative effects of both **IWP-2** and LGK974.

- **Cell Lines Used:** Various cancer cell lines, such as gastric MKN28 for **IWP-2** [3] or renal ACHN and 786-O for LGK974 [5].
- **Procedure:**
 - Seed cells in 96-well plates.
 - Treat with a concentration gradient of the inhibitor (e.g., **IWP-2** at 30 μM [3] or LGK974 at varying doses [5]) for a set duration (e.g., 48-72 hours).
 - Add a cell viability reagent like MTT or CCK-8.
 - Measure the optical density (OD) at 450 nm using a microplate reader [3] [5].
- **Key Readout:** Inhibition of cell proliferation, often reported as an EC_{50} value.

In Vivo Administration of LGK974 in Mice

A detailed protocol is available for LGK974, which has been successfully used in preclinical models [6].

- **Formulation:**
 - Weigh LGK974 powder and place it in a glass vial.

- Dissolve it stepwise with 5% DMA, 9% Cremophor EL, and 1% Tween 80.
- Bring to the final volume and concentration with 85% carboxymethylcellulose solution in 5% dextrose.
- **Dosing:** Administer once daily via oral gavage at a common dose of **5 mg/kg**.
- **Duration:** This regimen has been shown to be effective and well-tolerated for up to 3 months [6].

Key Considerations for Researchers

- **Choice of Inhibitor:** **IWP-2** is a well-characterized tool compound useful for *in vitro* studies to rapidly validate the role of Wnt secretion in a biological process. **LGK974** is often more suitable for projects requiring high potency, superior pharmacokinetics, and robust *in vivo* efficacy, especially in preclinical cancer models [2] [6].
- **Safety and Specificity:** While both are designed to target PORCN, profiling suggests that **IWP-2** also inhibits CK1 δ with an IC₅₀ of 40 nM [1]. LGK974 is reported as a highly specific PORCN inhibitor [2]. Researchers should consider these off-target potentials when interpreting results.
- **Biomarker Analysis:** To confirm target engagement, you can monitor the reduction of phosphorylated LRP6 [2] or the decreased expression of direct Wnt target genes like **AXIN2** and **c-Myc** in your treated samples [2] [3] [5].

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